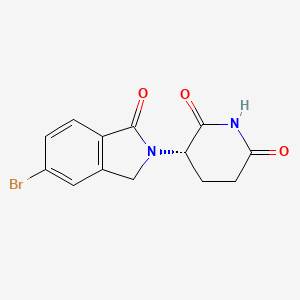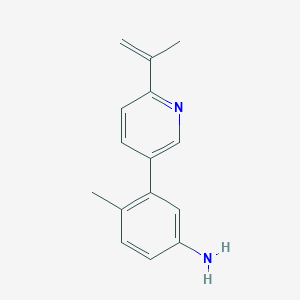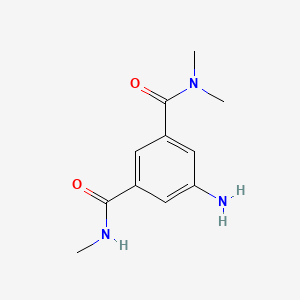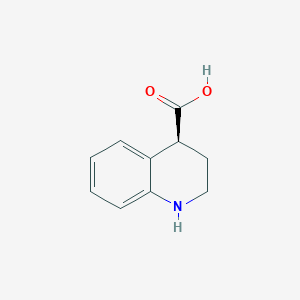![molecular formula C15H24N2O2 B13898947 [1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a methanol group and a 3-(3-aminophenoxy)propyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common route starts with the preparation of the 3-(3-aminophenoxy)propyl intermediate, which is then reacted with piperidin-4-ylmethanol under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the nitro group (if present in derivatives) to form amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry: In chemistry, [1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes and sensors for detecting specific biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperidine ring and the aminophenoxy group are key structural features that facilitate these interactions. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
属性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC 名称 |
[1-[3-(3-aminophenoxy)propyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O2/c16-14-3-1-4-15(11-14)19-10-2-7-17-8-5-13(12-18)6-9-17/h1,3-4,11,13,18H,2,5-10,12,16H2 |
InChI 键 |
KPCPQUILKGKDNH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CO)CCCOC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)


![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
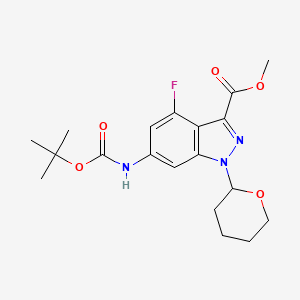
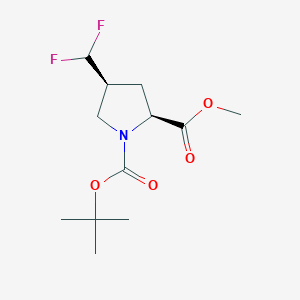
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
